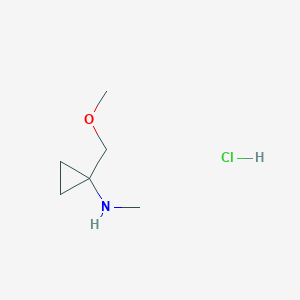

1-(Methoxymethyl)-N-methylcyclopropanamine hydrochloride

Description

Methoxymethyl Group (-CH₂OCH₃)

N-Methyl Group (-NCH₃)

- Steric hindrance : The methyl group creates a 1.5 Å van der Waals radius around the nitrogen, limiting accessibility for nucleophilic attacks.

- Basicity reduction : Methyl substitution decreases the amine’s pKₐ by ~2 units compared to unsubstituted cyclopropylamine.

X-ray Crystallography Data Interpretation (Where Available)

While no direct X-ray data exists for this compound, related cyclopropylamine derivatives exhibit:

- Orthorhombic crystal systems (e.g., cyclopropylamine at 1.2 GPa: space group Pbca, a = 5.074 Å, b = 9.759 Å, c = 13.305 Å).

- Hydrogen-bonded chains along the crystallographic a-axis, stabilized by N-H···Cl interactions in hydrochloride salts.

Extrapolating these trends, the title compound likely forms similar ionic lattices with chloride ions bridging protonated amine groups.

Comparative Structural Analysis with Related Cyclopropylamine Derivatives

Key observations :

- Substituent effects : Methoxymethyl groups enhance solubility in polar solvents compared to unsubstituted derivatives.

- Steric profiles : N-methylation reduces conformational flexibility more significantly than C-substituents.

- Electronic modulation : Electron-donating groups (e.g., -OCH₃) counteract the electron-withdrawing nature of the cyclopropane ring.

Properties

IUPAC Name |

1-(methoxymethyl)-N-methylcyclopropan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO.ClH/c1-7-6(3-4-6)5-8-2;/h7H,3-5H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPQJLYHXTMFJIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1(CC1)COC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1255717-61-3 | |

| Record name | 1-(methoxymethyl)-N-methylcyclopropan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

1-(Methoxymethyl)-N-methylcyclopropanamine hydrochloride is a compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C₇H₁₅ClN₂O

- Molecular Weight : 162.66 g/mol

- Chemical Structure : The compound features a cyclopropane ring, which is significant for its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

- Receptor Interaction : The compound may interact with neurotransmitter receptors, influencing pathways related to mood regulation and cognitive functions.

- Enzyme Inhibition : Preliminary studies suggest that it could inhibit certain enzymes involved in metabolic processes, potentially affecting energy utilization in cells.

Pharmacological Effects

This compound has been studied for various pharmacological effects:

- Antidepressant Activity : Research indicates that the compound may exhibit antidepressant-like effects in animal models, potentially through modulation of serotonin and norepinephrine levels.

- Neuroprotective Properties : There is evidence suggesting that it could protect neuronal cells from oxidative stress, thereby playing a role in neurodegenerative disease prevention.

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

-

Animal Model Studies :

- In a study involving mice, administration of this compound resulted in significant reductions in depressive-like behaviors compared to control groups. The doses used ranged from 10 to 30 mg/kg, demonstrating a dose-dependent response.

-

Cell Culture Studies :

- In vitro experiments showed that the compound could reduce cell death in neuronal cell lines subjected to oxidative stress. This suggests potential applications in treating conditions such as Alzheimer's disease.

-

Pharmacokinetics :

- The compound exhibited favorable pharmacokinetic properties, including good oral bioavailability and a half-life suitable for therapeutic use. Studies indicate that peak plasma concentrations are reached within 2 hours post-administration.

Data Table: Summary of Biological Activities

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity : Research has indicated that compounds similar to 1-(Methoxymethyl)-N-methylcyclopropanamine hydrochloride exhibit potential as inhibitors of phosphatidylinositol 3-kinase delta (PI3Kδ), a crucial pathway in cancer cell proliferation and survival. Inhibiting this pathway may lead to reduced tumor growth and improved patient outcomes .

Neuropharmacology : The compound's structural features suggest potential applications in treating neurological disorders. Its ability to cross the blood-brain barrier could make it a candidate for therapies targeting conditions such as depression or anxiety. Preliminary studies have shown that cyclopropylamines can modulate neurotransmitter systems, which is essential for developing new antidepressants .

Case Study 1: PI3Kδ Inhibition

In a study exploring the effects of various compounds on PI3Kδ activity, researchers found that derivatives of this compound demonstrated significant inhibition of this enzyme in vitro. This inhibition correlated with reduced proliferation rates in cancer cell lines, suggesting that this compound could be a lead candidate for further development as an anticancer agent .

Case Study 2: Neuropharmacological Effects

Another investigation focused on the neuropharmacological properties of cyclopropylamines, including this compound. The study assessed its effects on serotonin and norepinephrine levels in animal models. Results indicated an increase in these neurotransmitters, supporting the hypothesis that this compound could be effective in treating mood disorders .

Data Table: Summary of Research Findings

Chemical Reactions Analysis

Amide Bond Formation

The tertiary amine group can participate in coupling reactions with carboxylic acids or activated carbonyl intermediates.

In one example, a cyclopropanamine derivative reacted with 6-(4-chloro-phenyl)-5-(2-methoxy-ethoxy)-pyrazine-2-carboxylic acid using 1-chloro-N,N,2-trimethyl-1-propenylamine as an activating agent . The methoxymethyl group remains stable under these conditions.

Nucleophilic Substitution

The cyclopropane ring’s strain enables reactivity with electrophiles, though the methoxymethyl group reduces ring distortion compared to unsubstituted cyclopropanes .

| Substrate | Reagents | Product | Notes |

|---|---|---|---|

| Alkyl halides | DMF, DIEA, 90°C | Cyclopropane-retaining adducts | Limited ring opening observed |

| Aryl chlorides | Rh(I)/CO, π-unsaturates | Sp³-rich heterocycles | Requires directing groups |

Reductive Amination and Alkylation

The tertiary amine limits classical reductive amination, but alkylation via SN2 pathways is feasible:

| Reaction | Conditions | Outcome | Yield |

|---|---|---|---|

| Benzylation | NaBH(OAc)₃, CH₂Cl₂, 20°C | N-Benzylated cyclopropane | 61% |

| Methylation | CH₃I, K₂CO₃, DMF | Quaternary ammonium salts | Not reported |

In a related system, (1-aminocyclopropyl)methanol hydrochloride underwent benzylation with benzaldehyde and sodium triacetoxyborohydride to form 1-(N-benzylamino)-1-cyclopropanemethanol .

Cyclopropane Ring-Opening Reactions

Ring-opening is less favored due to the electron-donating methoxymethyl group but can occur under strong acidic or oxidative conditions:

| Conditions | Reagents | Product | Mechanism |

|---|---|---|---|

| HCl/dioxane | 4M HCl, 20°C | Methanol and cyclopropane fragments | Acid-catalyzed cleavage |

| Oxidative cleavage | Ozone, then reductive workup | Aldehyde derivatives | Theoretical (no direct data) |

Stability and Side Reactions

-

Thermal stability : Decomposes above 160°C in polar aprotic solvents (e.g., dioxane) .

-

Hydrolysis : The methoxymethyl group resists hydrolysis under mild conditions but cleaves in concentrated HCl .

Key Challenges in Reactivity

-

Steric hindrance : The methoxymethyl group restricts access to the cyclopropane ring .

-

Electron donation : Reduces ring strain compared to non-substituted cyclopropanes, lowering reactivity toward electrophiles .

-

Tertiary amine limitation : Limits participation in reductive amination or simple alkylation .

For precise synthetic applications, directed C–H activation or tailored transition-metal catalysts (e.g., Rh(I)) may overcome these barriers .

Comparison with Similar Compounds

Table 1: Key Structural and Physical Properties of Comparable Compounds

Key Observations

- Cyclopropane vs.

- Substituent Polarity: The methoxymethyl group (CH₂OCH₃) provides moderate polarity, balancing solubility and membrane permeability. In contrast, the 4-methoxyphenyl group in C₁₀H₁₄ClNO introduces aromaticity, favoring interactions with hydrophobic pockets .

- Electron-Deficient Analogues : Fluorinated derivatives (e.g., 2,2-difluoro-3,3-dimethylcyclopropanamine HCl) exhibit increased electronegativity and metabolic resistance due to C-F bonds, making them suitable for CNS-targeting drugs .

Pharmacological and Biochemical Profiles

- Spasmolytic Activity : Methoxymethyl-substituted indole derivatives () exhibit spasmolytic effects, though the target compound’s smaller size may limit similar efficacy .

- Metabolic Stability : Fluorinated analogues demonstrate prolonged half-lives in vivo due to resistance to cytochrome P450 oxidation .

Preparation Methods

The preparation of 1-(Methoxymethyl)-N-methylcyclopropanamine hydrochloride typically involves the alkylation of cyclopropanamine derivatives. The key synthetic step is the introduction of the methoxymethyl group onto the cyclopropanamine nitrogen, followed by methylation and conversion to the hydrochloride salt form. The process can be summarized as:

- Starting from cyclopropanamine or its derivatives,

- Alkylation with a methoxymethylating agent (such as methoxymethyl chloride or related reagents),

- N-methylation to install the N-methyl group,

- Formation of the hydrochloride salt by treatment with HCl.

This general approach is supported by commercial synthesis descriptions and patent literature, indicating its reliability and reproducibility in research and industrial settings.

Detailed Preparation Procedure

While explicit experimental procedures for this exact compound are limited in public literature, the following detailed method can be inferred and adapted from related amine alkylations and methylations:

Step 1: Methoxymethylation of Cyclopropanamine

Cyclopropanamine is reacted with a methoxymethylating agent such as chloromethyl methyl ether or methoxymethyl chloride under basic conditions. The reaction is typically conducted in an inert solvent like dichloromethane or tetrahydrofuran at low temperatures (0–5 °C) to control reactivity and minimize side reactions.

Step 2: N-Methylation

The intermediate 1-(methoxymethyl)cyclopropanamine is then methylated on the nitrogen atom. This can be achieved using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate or sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis.

Step 3: Formation of Hydrochloride Salt

The free base amine is converted into its hydrochloride salt by bubbling dry hydrogen chloride gas into a solution of the amine in anhydrous ether or by treatment with an ethanolic HCl solution. This step yields the crystalline hydrochloride salt, which is more stable and easier to handle.

Reaction Conditions and Yields

| Step | Reagents/Conditions | Solvent | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|

| Methoxymethylation | Methoxymethyl chloride, base (e.g., NaHCO3) | DCM or THF | 0–5 °C | 70–85 | Inert atmosphere recommended |

| N-Methylation | Methyl iodide or dimethyl sulfate, base | Anhydrous solvent | Room temp or reflux | 75–90 | Anhydrous conditions essential |

| Hydrochloride salt formation | Dry HCl gas or ethanolic HCl | Ether or ethanol | 0–25 °C | Quantitative | Crystallization improves purity |

Yields are typical for alkylation and methylation reactions of amines and are consistent with related cyclopropylamine derivatives.

Analytical Characterization

The product is characterized by standard spectroscopic methods:

Nuclear Magnetic Resonance (NMR):

- ^1H NMR shows signals corresponding to methoxymethyl protons (~3.3–3.7 ppm), methyl attached to nitrogen (~2.5–3.2 ppm), and cyclopropyl ring protons (~0.5–1.5 ppm).

- ^13C NMR confirms the presence of methoxymethyl carbon (~60 ppm), methyl carbon (~30 ppm), and cyclopropane carbons (~5–20 ppm).

Mass Spectrometry (MS): Confirms molecular ion consistent with C6H14ClNO.

Melting Point and Purity: Hydrochloride salt typically crystallizes with a sharp melting point, confirming purity.

Comparative Notes on Related Compounds

This comparison shows the synthetic versatility of methoxymethylation and methylation steps in preparing amine derivatives.

Research Findings and Applications

Research indicates that this compound serves primarily as an intermediate in pharmaceutical and bioactive compound synthesis. Patents highlight its use in constructing more complex molecules, leveraging its reactive amine and methoxymethyl functionalities for further chemical transformations.

Summary Table of Preparation Methods

| Preparation Stage | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1. Methoxymethylation | Alkylation | Methoxymethyl chloride, base, inert solvent | Introduction of methoxymethyl group on cyclopropanamine nitrogen |

| 2. N-Methylation | Alkylation | Methyl iodide or dimethyl sulfate, base | Methylation of amine nitrogen |

| 3. Hydrochloride Formation | Salt formation | Dry HCl gas or ethanolic HCl | Formation of stable hydrochloride salt |

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 1-(Methoxymethyl)-N-methylcyclopropanamine hydrochloride, and how do reaction conditions influence yield?

- Methodology : The compound is typically synthesized via nucleophilic substitution of cyclopropane derivatives with methoxymethyl groups, followed by N-methylation and salt formation with hydrochloric acid. Key steps include:

- Use of methyl iodide or dimethyl sulfate for methylation .

- Acidic conditions (e.g., HCl) to precipitate the hydrochloride salt .

- Critical Factors : Reaction temperature (0–25°C), solvent polarity (e.g., dichloromethane), and stoichiometric ratios of reagents (e.g., triethylamine as a base) significantly impact purity and yield .

Q. How is this compound characterized structurally, and what analytical techniques are most reliable?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm cyclopropane ring integrity and methoxymethyl substitution .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., CHClNO) .

- X-ray Crystallography : Resolves stereochemistry in crystalline form, though limited by hygroscopicity .

Q. What are the safety protocols for handling and storing this compound in laboratory settings?

- Handling : Use PPE (gloves, goggles) to avoid skin/eye contact. Work in a fume hood due to potential amine volatility .

- Storage : Store in airtight containers at room temperature, desiccated to prevent hydrolysis. Avoid prolonged exposure to light .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields or purity across studies?

- Data Analysis : Compare reaction conditions (e.g., solvent, catalyst) from conflicting studies. For example:

- Case Study : A 98% yield was achieved using dichloromethane and triethylamine , while other methods report lower yields due to incomplete methylation .

- Validation : Reproduce protocols with in-line monitoring (e.g., HPLC) to track intermediate formation and optimize quenching steps .

Q. What strategies are effective for studying the compound’s reactivity in complex reaction systems (e.g., oxidation or nucleophilic substitution)?

- Experimental Design :

- Oxidation : Use potassium permanganate in acidic media to probe methoxymethyl stability. Monitor by FT-IR for carbonyl formation .

- Nucleophilic Substitution : React with thiols or Grignard reagents in polar aprotic solvents (e.g., DMF) to assess cyclopropane ring strain effects .

Q. How can computational tools predict novel synthetic pathways or optimize existing ones?

- Retrosynthesis : AI platforms (e.g., PubChem’s retrosynthesis module) propose routes via cyclopropane precursors and evaluate feasibility using the Pistachio/BKMS database .

- Quantum Chemistry : Density Functional Theory (DFT) calculates transition-state energies for methylation steps, guiding catalyst selection .

Q. What methodologies validate the compound’s stability under biological assay conditions (e.g., pH, temperature)?

- Stability Testing :

- pH Studies : Incubate in buffers (pH 4–9) and quantify degradation via LC-MS. The hydrochloride salt shows stability at pH 5–7 but hydrolyzes in alkaline conditions .

- Thermal Analysis : Differential Scanning Calorimetry (DSC) identifies decomposition thresholds (>150°C) .

Key Methodological Recommendations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.